molecular formula C2H8N2O B031387 2-Hydroxyethylhydrazine CAS No. 109-84-2

2-Hydroxyethylhydrazine

Cat. No.: B031387
CAS No.: 109-84-2
M. Wt: 76.1 g/mol
InChI Key: GBHCABUWWQUMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinoethanol, also known as 2-Hydroxyethylhydrazine, is a chemical compound with the molecular formula C₂H₈N₂O. It is a colorless to almost colorless liquid that is completely miscible with water and soluble in alcohol. This compound is used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydrazinoethanol can be synthesized through the reaction of hydrazine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:

N₂H₄ + C₂H₄O → C₂H₈N₂O\text{N₂H₄ + C₂H₄O → C₂H₈N₂O} N₂H₄ + C₂H₄O → C₂H₈N₂O

Industrial Production Methods: In industrial settings, the production of 2-Hydrazinoethanol involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The process may involve additional purification steps such as distillation or crystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinoethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: In the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, 2-Hydrazinoethanol can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of various derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of hydrazine derivatives .

Scientific Research Applications

2-Hydrazinoethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Hydroxyethylhydrazine
  • Ethanolhydrazine
  • β-Hydroxyethylhydrazine

Comparison: 2-Hydrazinoethanol is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in both scientific research and industrial applications .

Biological Activity

2-Hydroxyethylhydrazine (HEH) is a hydrazine derivative that has garnered attention for its diverse biological activities. This compound, primarily recognized for its potential therapeutic applications, exhibits various pharmacological effects, including antioxidant, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by empirical data, case studies, and research findings.

This compound has the chemical formula C2_2H8_8N2_2O and is characterized by the presence of a hydroxyl group attached to an ethyl hydrazine moiety. Its structure allows it to participate in various chemical reactions, making it a versatile compound in medicinal chemistry.

The biological activity of HEH can be attributed to its ability to scavenge free radicals and inhibit specific enzymatic pathways. Studies have shown that HEH acts as an inhibitor of phospholipid biosynthesis, which is crucial for cell membrane integrity and function. The concentration required for 50% inhibition (IC50_{50}) was determined to be 66 µM in cell growth assays .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays:

  • DPPH Radical Scavenging Activity : HEH demonstrated moderate radical scavenging activity with an IC50_{50} value of 31.8 µg/mL, compared to ascorbic acid (IC50_{50} = 2.82 µg/mL) and butylated hydroxyanisole (BHA) (IC50_{50} = 6.8 µg/mL) .
  • Ferric Reducing Antioxidant Power (FRAP) : The reducing power of HEH was assessed by measuring the change in absorbance at 700 nm, indicating its potential as an electron donor in redox reactions .

Anticancer Activity

Research indicates that HEH may possess anticancer properties. A study reported its effectiveness in inhibiting tumor growth without exhibiting tumorigenic effects in animal models . The compound's ability to interfere with cellular processes linked to cancer proliferation underscores its potential as a therapeutic agent.

Antimicrobial Activity

HEH has also been investigated for its antimicrobial properties. Compounds with hydroxyl substituents are known to exhibit good antimicrobial activity, and HEH fits this profile due to its structural characteristics .

Study on Cell Growth Inhibition

In a controlled laboratory setting, the effect of HEH on cell growth was assessed. The results indicated that HEH significantly inhibited cell proliferation at concentrations above 66 µM. This finding suggests potential applications in cancer treatment strategies where inhibition of tumor cell growth is desired .

Comparative Analysis with Other Compounds

A comparative study involving HEH and other hydrazine derivatives highlighted its superior antioxidant capabilities. The results indicated that while many hydrazines exhibit some level of antioxidant activity, HEH's unique structure allows for enhanced interaction with free radicals, making it a candidate for further development in oxidative stress-related conditions .

Properties

IUPAC Name

2-hydrazinylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O/c3-4-1-2-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHCABUWWQUMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020728
Record name 2-Hydroxyethylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109-84-2
Record name Hydroxyethylhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinoethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydrazinoethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-hydrazinyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxyethylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinoethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDRAZINOETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T2Z8Z231F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyethylhydrazine
Reactant of Route 2
Reactant of Route 2
2-Hydroxyethylhydrazine
Reactant of Route 3
2-Hydroxyethylhydrazine
Reactant of Route 4
2-Hydroxyethylhydrazine
Reactant of Route 5
2-Hydroxyethylhydrazine
Reactant of Route 6
2-Hydroxyethylhydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.